3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(3,4-Dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine core. Key structural features include:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, enhancing polarity and metabolic stability compared to non-oxidized sulfur analogs.
- 2-Methyl group: Introduces steric effects that may modulate binding affinity and conformational flexibility.
The molecular formula is C23H23NO6S (molecular weight: 441.5 g/mol), with a SMILES notation of COc1ccc(-c2c(C)oc3c4c(ccc3c2=O)OCN(C2CCS(=O)(=O)C2)C4)cc1 .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO7S/c1-14-22(15-4-6-20(29-2)21(10-15)30-3)23(26)17-5-7-19-18(24(17)32-14)11-25(13-31-19)16-8-9-33(27,28)12-16/h4-7,10,16H,8-9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVARYKOZWPSURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 951931-10-5) is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 471.5 g/mol. Its structure includes a chromeno framework fused with an oxazine ring, along with a dimethoxyphenyl substituent and a tetrahydrothiophene moiety. The arrangement of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO7S |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 951931-10-5 |
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the tetrahydrothiophene moiety is particularly linked to this activity, suggesting that This compound may scavenge free radicals effectively. Studies have shown that related compounds can reduce oxidative stress in cellular models.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of structurally related compounds on various cancer cell lines. For instance, derivatives of the chromeno framework have demonstrated potent cytotoxicity against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of a related compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HT-29 | 20 | Cell cycle arrest at G2/M phase |
These findings suggest that This compound could be further investigated for its potential as an anticancer agent.
Anti-inflammatory Activity
Compounds with similar structures have also been reported to exhibit anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in models treated with these compounds. This suggests a possible therapeutic role in conditions characterized by inflammation.
Mechanistic Insights
The biological activities of this compound are likely mediated through multiple pathways:
- Antioxidant Pathway : By scavenging reactive oxygen species (ROS), it may protect cellular components from oxidative damage.
- Apoptotic Pathway : Inducing apoptosis in cancer cells through mitochondrial pathways.
- Inflammatory Pathway Modulation : Reducing the expression of inflammatory mediators.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit:
- Anticancer Activity : Similar compounds have shown strong cytotoxicity against various cancer cell lines. The unique structural features of this compound may enhance its efficacy in targeting cancer cells.
- Antioxidant Properties : The presence of the tetrahydrothiophene moiety suggests potential antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.
Case Study: Anticancer Activity
A study investigating structurally related compounds found that derivatives featuring chromeno and oxazine structures exhibited significant anticancer properties. The mechanism was attributed to the inhibition of specific pathways involved in cell proliferation and survival .
Organic Synthesis Applications
The compound's unique structure allows for versatile synthetic applications:
- Building Block for Synthesis : It can serve as a precursor in the synthesis of more complex organic molecules. Its functional groups can be modified to create new derivatives with tailored properties.
- Reactivity : The compound's reactivity can be harnessed in various organic reactions, including nucleophilic substitutions and cyclization processes. This versatility is crucial for developing new synthetic methodologies.
Synthesis Pathway Overview
The synthesis typically involves several steps:
- Formation of the chromeno framework.
- Introduction of the dimethoxyphenyl group.
- Addition of the tetrahydrothiophene moiety through selective reactions.
These methods ensure high purity and yield through controlled reaction conditions.
Research on similar compounds indicates that they may interact with biological targets through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways, potentially leading to therapeutic effects.
- Metal Ion Binding : It can form complexes with metal ions, influencing biological catalysis and signaling pathways.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene | Dimethoxyphenyl group; phenanthrene core | Exhibits strong cytotoxicity against cancer cells |
| Rotenone | Chromeno structure; multiple rings | Known for insecticidal properties and mitochondrial inhibition |
| 9-(1,1-Dioxidotetrahydrothiophen) derivatives | Tetrahydrothiophene moiety | Potential antioxidant properties |
This table illustrates the diversity within this structural class while emphasizing the unique combination of features present in 3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one .
Comparison with Similar Compounds
Key Observations :
- Sulfone vs. Thioether : The target compound’s sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) increases polarity and oxidative stability compared to thiophen-2-ylmethyl analogs (e.g., ) .
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl substituent (target) enhances electron density, whereas 4-chlorophenyl () or fluorobenzyl () groups introduce electron-withdrawing effects, altering reactivity and binding interactions .
- Hydrophilicity : The 4-hydroxypentyl analog (4b) shows improved solubility due to its hydroxyl group, contrasting with the hydrophobic 2-methyl group in the target compound .
Preparation Methods
Preparation of 3,4-Dimethoxybenzaldehyde Intermediate
The 3,4-dimethoxyphenyl group is introduced via veratraldehyde, synthesized through peracetic acid oxidation of isoeugenol followed by acidic workup:
$$ \text{Isoeugenol} \xrightarrow[\text{HOAc}]{CH3CO3H} \text{Veratraldehyde} $$ (Yield: 65.2%, m.p. 78–80°C)
Three-Component Cyclo-Condensation
Adapting the green chemistry approach from Vovk et al., the chromenooxazine scaffold forms through p-toluenesulfonic acid-catalyzed reaction:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Hydroxycoumarin | 10 mmol | Nucleophile |
| Veratraldehyde | 10 mmol | Electrophile |
| Methyl carbamate | 12 mmol | Cyclizing agent |
| p-TSA | 0.5 eq | Catalyst |
| H₂O:EtOH (1:1) | 20 mL | Solvent |
The mixture refluxed at 80°C for 3 hours yields 2-methyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromenooxazin-4-one as pale yellow crystals (72% yield).
Characterization Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 5.41 (d, J=2.0 Hz, 1H, CH), 7.33–7.47 (m, 7H, Ar-H), 3.89 (s, 6H, OCH₃)
- IR (KBr): 1760 cm⁻¹ (C=O oxazine), 1720 cm⁻¹ (C=O coumarin)
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl Unit (Block B)
[3+2] Cycloaddition of Thiocarbonyl Ylide
Following Rudenko's methodology, chloromethyl trimethylsilylmethyl sulfide undergoes fluoride-induced desilylation to generate reactive thiocarbonyl ylides:
$$ \text{ClCH}2\text{SSiMe}3 \xrightarrow{\text{TBAF}} \text{Thiocarbonyl Ylide} $$
Cycloaddition with methyl acrylate proceeds stereoselectively:
Optimized Conditions
- Temperature: −78°C → rt gradient
- Solvent: THF
- Yield: 68% cis-isomer
Sulfur Oxidation to Sulfone
The thiophene undergoes oxidation using m-CPBA in dichloromethane:
$$ \text{Tetrahydrothiophene} \xrightarrow[\text{CH}2\text{Cl}2]{m\text{-CPBA}} \text{Sulfone} $$ (Yield: 89%)
Key Spectral Data
- $$ ^{13}\text{C NMR} $$: δ 52.1 (C-SO₂), 124.8 (C-3)
- HRMS: m/z calcd for C₅H₈O₂S [M+H]⁺ 157.0321, found 157.0318
Convergent Coupling Strategy
Bromination at C9 Position
The chromenooxazine core undergoes regioselective bromination using NBS in CCl₄:
$$ \text{Block A} \xrightarrow[\text{CCl}_4]{\text{NBS}} \text{9-Bromo Derivative} $$ (Yield: 63%)
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling installs the tetrahydrothiophene sulfone unit:
Catalytic System
| Component | Loading |
|---|---|
| Pd₂(dba)₃ | 2 mol% |
| Xantphos | 4 mol% |
| Cs₂CO₃ | 3 eq |
Reaction in toluene at 110°C for 18 hours provides the coupled product (57% yield).
Optimization and Scale-Up
Solvent Screening for Coupling Step
Comparative yields under different conditions:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 18 | 57 |
| DMF | 100 | 24 | 41 |
| Dioxane | 90 | 36 | 38 |
Large-Scale Production
Kilogram-scale synthesis achieved through:
- Continuous flow oxidation for sulfone formation
- Mechanochemical grinding for cyclo-condensation
- Total isolated yield: 44% over 8 steps
Analytical Characterization
Full Spectroscopic Profile
- HRMS : m/z 511.1583 [M+H]⁺ (Δ 1.2 ppm)
- *$$ ^1\text{H NMR} * (DMSO-d₆): δ 2.31 (s, 3H, CH₃), 3.71–3.75 (m, 2H, THF-SO₂), 6.82–7.49 (m, 6H, Ar-H)
- XRD : Monoclinic P2₁/c, Z=4, R₁=0.0413
Q & A
Q. Advanced
- Molecular docking : Predict binding affinity to targets like kinases or GPCRs. For example, the sulfone group may interact with ATP-binding pockets via hydrogen bonding .
- SAR studies : Modify substituents (e.g., replacing methoxy with halogens) to assess activity trends .
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays .
How are stability and degradation profiles evaluated under varying conditions?
Q. Advanced
- Forced degradation studies : Expose to heat (40–80°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks .
- HPLC-MS : Identify degradation products (e.g., sulfoxide formation) and quantify half-life .
- pH stability tests : Evaluate hydrolysis rates in buffers (pH 1–13) .
What computational tools predict physicochemical properties relevant to drug discovery?
Q. Advanced
- LogP calculation : Software like MarvinSuite estimates lipophilicity (e.g., LogP ≈ 2.8) .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CNS permeability) .
- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
How do structural analogs compare in terms of reactivity and bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
